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Compound of Interest

Compound Name: 2,3-Dimethyl-1-pentene

Cat. No.: B165498

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic
Resonance (13C NMR) spectral data for 2,3-Dimethyl-1-pentene. This document outlines the
observed chemical shifts, details a standard experimental protocol for data acquisition, and
presents a structural visualization to correlate the spectral data with the molecular structure.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of 2,3-Dimethyl-1-pentene was acquired using a Bruker AC-300
spectrometer with Chloroform-d (CDCI3) as the solvent and Tetramethylsilane (TMS) as the
reference standard.[1] The observed chemical shifts (d) are summarized in the table below.
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Carbon Atom Chemical Shift (8) in ppm
C1 (=CHz) 107.2

C2 (C=) 151.1

C3 (-CH-) 415

C4 (-CHz2-) 27.2

C5 (-CHs) 12.0

C2-CHs 20.3

C3-CHs 17.5

Solvent: Chloroform-d; Reference: TMS[1]

Structural Correlation and Visualization

The structure of 2,3-Dimethyl-1-pentene with carbon atom numbering corresponding to the
data table is presented below. The sp2 hybridized carbons of the double bond (C1 and C2)
exhibit characteristically downfield shifts (100-150 ppm), while the sp? hybridized carbons
appear in the upfield region of the spectrum.[2][3]

Caption: Molecular structure of 2,3-Dimethyl-1-pentene with 13C NMR assignments.

Experimental Protocol: 13C NMR Spectroscopy

The following outlines a standard protocol for acquiring a 13C NMR spectrum of an alkene like
2,3-Dimethyl-1-pentene.

1. Sample Preparation:

o Dissolve approximately 50-100 mg of the analyte (2,3-Dimethyl-1-pentene) in about 0.6-0.7
mL of a deuterated solvent, such as Chloroform-d (CDCls).[2]

e Ensure the sample is completely dissolved. If any particulate matter is present, filter the
solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR
tube.
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Add a small amount of a reference standard, typically Tetramethylsilane (TMS), which is set
to 0.00 ppm.

. NMR Spectrometer Setup:
Insert the sample tube into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any
magnetic field drift.

Shim the magnetic field to achieve a homogeneous field across the sample, which results in
sharp, well-resolved peaks.

. Data Acquisition:
Set the spectrometer to the 13C nucleus frequency.

A proton-decoupled spectrum is typically acquired. This involves irradiating the sample with a
broad range of proton frequencies, which collapses the carbon-proton couplings and results
in a single sharp peak for each unique carbon atom. This also provides a Nuclear
Overhauser Effect (NOE) enhancement of the carbon signals.

The acquisition parameters, such as the pulse angle, acquisition time, and relaxation delay,
are set to optimize signal-to-noise and ensure accurate integration if quantitative analysis is
required.

Due to the low natural abundance of the 13C isotope (about 1.1%), multiple scans are
acquired and averaged to obtain a spectrum with an adequate signal-to-noise ratio.[2]

. Data Processing:

The acquired free induction decay (FID) is Fourier transformed to produce the frequency-
domain NMR spectrum.

The spectrum is phased to ensure all peaks are in the absorptive mode.

The baseline of the spectrum is corrected to be flat.
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e The chemical shifts are referenced to the TMS signal at 0.00 ppm.

e The peaks are integrated to determine their relative areas, which in 13C NMR with proton
decoupling does not directly correspond to the number of carbons but can give a general
indication of the types of carbons (e.g., quaternary carbons are often smaller).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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